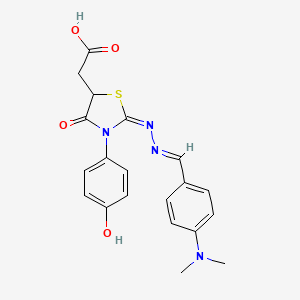
2-((E)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((E)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((E)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid, a compound featuring a thiazolidinedione core, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antidiabetic, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is C12H14N4OS with a molecular weight of approximately 262.33 g/mol. Its structure incorporates a thiazolidine ring, which is known for its biological significance.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidinedione have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4d | SW620 (Colon) | 0.011 |
| 4f | PC-3 (Prostate) | 0.001 |
| 4g | NCI-H23 (Lung) | 0.56 |
These compounds were evaluated for their ability to activate caspases, which are critical in the apoptotic pathway. The activation of caspases by these compounds suggests a mechanism through which they induce apoptosis in cancer cells .
2. Antidiabetic Activity
Thiazolidinedione derivatives are also recognized for their antidiabetic properties. Research indicates that certain compounds exhibit hypoglycemic effects comparable to standard medications like pioglitazone:
| Compound | Hypoglycemic Effect (Compared to Pioglitazone) |
|---|---|
| 5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedione | Active |
| 5-(substituted)-2,4-dioxo-thiazolidin-3-yl-acetic acid | Higher than Metformin |
In vitro studies demonstrated that these compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
3. Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
The biological activities of this compound can be attributed to its ability to modulate cellular pathways involved in apoptosis and metabolism. The thiazolidinedione moiety is known to activate PPAR-gamma receptors, influencing glucose metabolism and adipocyte differentiation, which is crucial for its antidiabetic effects.
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study on Anticancer Efficacy : A study involving a series of synthesized thiazolidinediones demonstrated that specific substitutions on the thiazolidine ring significantly enhanced cytotoxicity against cancer cell lines.
- Case Study on Diabetic Models : In vivo experiments using alloxan-induced diabetic rats showed that the administration of this compound led to a significant reduction in blood glucose levels compared to control groups.
Propriétés
IUPAC Name |
2-[(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-23(2)14-5-3-13(4-6-14)12-21-22-20-24(15-7-9-16(25)10-8-15)19(28)17(29-20)11-18(26)27/h3-10,12,17,25H,11H2,1-2H3,(H,26,27)/b21-12+,22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDXISWNILORIK-YPDAGFIYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














